tert-Butyl (3-bromo-5-chlorophenyl)carbamate
Overview
Description
tert-Butyl (3-bromo-5-chlorophenyl)carbamate: is an organic compound with the molecular formula C11H13BrClNO2 It is a derivative of carbamate, featuring a tert-butyl group attached to a carbamate moiety, which is further substituted with a 3-bromo-5-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3-bromo-5-chlorophenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-5-chlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl (3-bromo-5-chlorophenyl)carbamate can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: It can be involved in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Palladium-Catalyzed Coupling: Reagents include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane.
Major Products Formed:
- Substitution reactions yield derivatives where the bromine or chlorine atoms are replaced by other functional groups.
- Coupling reactions produce biaryl compounds or other complex structures depending on the coupling partner used.
Scientific Research Applications
Chemistry: tert-Butyl (3-bromo-5-chlorophenyl)carbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex carbamate derivatives and heterocyclic compounds .
Biology and Medicine: While specific biological applications are not extensively documented, carbamate derivatives are generally known for their potential use as enzyme inhibitors, particularly in the inhibition of acetylcholinesterase, which is relevant in the treatment of neurological disorders.
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals due to its reactivity and functional group compatibility.
Mechanism of Action
The mechanism of action of tert-butyl (3-bromo-5-chlorophenyl)carbamate is not explicitly detailed in the literature. as a carbamate derivative, it is likely to interact with biological targets through the formation of covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative without the bromine and chlorine substitutions.
tert-Butyl (5-bromo-2-chlorophenyl)carbamate: A positional isomer with the bromine and chlorine atoms in different positions on the phenyl ring.
tert-Butyl N-methylcarbamate: Another carbamate derivative with a methyl group instead of the phenyl group.
Uniqueness: tert-Butyl (3-bromo-5-chlorophenyl)carbamate is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique substitution pattern can lead to distinct chemical and biological properties compared to other carbamate derivatives.
Properties
IUPAC Name |
tert-butyl N-(3-bromo-5-chlorophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRHVJMRXVANCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701162923 | |
Record name | Carbamic acid, N-(3-bromo-5-chlorophenyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701162923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187932-42-8 | |
Record name | Carbamic acid, N-(3-bromo-5-chlorophenyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(3-bromo-5-chlorophenyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701162923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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